3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid
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Overview
Description
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a methyl group, and a pyridine ring attached to a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid typically involves the reaction of 3-cyano-6-methylpyridine with an appropriate prop-2-enoic acid derivative under controlled conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in having a prop-2-enoic acid moiety but lacks the cyano and pyridine groups.
3-(3,4-Dihydro-2H-pyran-2-yl)prop-2-enoic acid: Contains a pyran ring instead of a pyridine ring.
Indole derivatives: Share structural similarities with the pyridine ring but have different functional groups and biological activities.
Uniqueness
3-(3-Cyano-6-methylpyridin-2-yl)prop-2-enoic acid is unique due to the combination of its cyano group, methyl group, and pyridine ring, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
34987-89-8 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-(3-cyano-6-methylpyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8(6-11)9(12-7)4-5-10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
NUULWKYQHVWEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C#N)C=CC(=O)O |
Origin of Product |
United States |
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